molecular formula C9H12FNO B2542561 (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol CAS No. 2248202-18-6

(2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol

Cat. No.: B2542561
CAS No.: 2248202-18-6
M. Wt: 169.199
InChI Key: MZMFELPDPUFLRB-SSDOTTSWSA-N
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Description

(2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol is an organic compound that features a fluoropyridine moiety attached to a chiral center, making it an interesting subject for various chemical and pharmaceutical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 6-fluoropyridine.

    Grignard Reaction: The 6-fluoropyridine is subjected to a Grignard reaction with a chiral auxiliary to introduce the chiral center.

    Reduction: The intermediate product is then reduced using a reducing agent like lithium aluminum hydride to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.

    Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the pyridine ring or the side chain.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It may influence signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    (2R)-3-(6-Bromopyridin-3-yl)-2-methylpropan-1-ol: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its halogenated analogs.

Properties

IUPAC Name

(2R)-3-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-7(6-12)4-8-2-3-9(10)11-5-8/h2-3,5,7,12H,4,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMFELPDPUFLRB-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=C(C=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN=C(C=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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